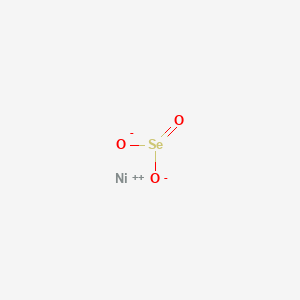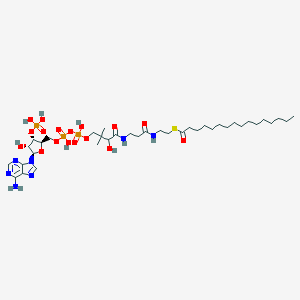
2-Fluoro-6-nitrobenzaldehyde
Overview
Description
2-Fluoro-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3 and a molecular weight of 169.11 . It is used as a building block in organic chemistry .
Synthesis Analysis
The synthesis of 2-Fluoro-6-nitrobenzaldehyde involves heating a mixture of l-fluoro-2-methyl-3-nitrobenzene and Λ/,Λ/-dimethylformamide dimethyl acetal at 135°C for 12 hours. The reaction mixture is then cooled to room temperature and added dropwise to a solution of sodium periodate in water/DMF. After stirring at room temperature for 3 hours, the mixture is filtered, and the solid is washed with toluene .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-nitrobenzaldehyde consists of a benzene ring substituted with a fluoro group at the 2-position and a nitro group at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-6-nitrobenzaldehyde are not mentioned in the search results, it is known to be used as an intermediate in organic synthesis .Physical And Chemical Properties Analysis
2-Fluoro-6-nitrobenzaldehyde is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Organic Synthesis
“2-Fluoro-6-nitrobenzaldehyde” is often used as an important raw material and intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of a wide range of organic compounds.
Pharmaceuticals
In the pharmaceutical industry, “2-Fluoro-6-nitrobenzaldehyde” can be used as an intermediate in the synthesis of various drugs . Its nitro group can undergo reduction to form an amino group, which is a common functional group in many pharmaceuticals.
Agrochemicals
Similar to its role in pharmaceuticals, “2-Fluoro-6-nitrobenzaldehyde” can also serve as an intermediate in the production of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.
Dyestuff
The nitro group in “2-Fluoro-6-nitrobenzaldehyde” can be reduced to form an amino group, which can then react with other compounds to form azo dyes . These dyes are widely used in the textile industry.
Material Science
In material science, “2-Fluoro-6-nitrobenzaldehyde” could potentially be used in the synthesis of novel materials . Its unique structure and reactivity make it a valuable tool in the development of new materials with desired properties.
Computational Chemistry
“2-Fluoro-6-nitrobenzaldehyde” can also be used in computational chemistry for simulation visualizations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which often involve nucleophilic substitution or free radical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-fluoro-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTKLMMRJDNPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542898 | |
| Record name | 2-Fluoro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-nitrobenzaldehyde | |
CAS RN |
1644-82-2 | |
| Record name | 2-Fluoro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)


